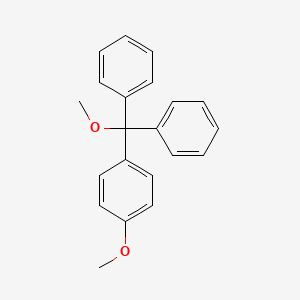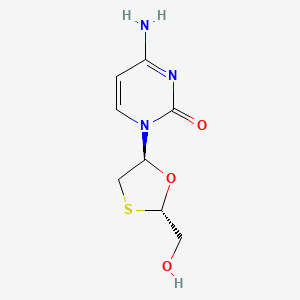
Aripiprazole Impurity 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Aripiprazole Impurity 4 involves the reaction of 7-(4-bromobutoxy)-3, 4-dihydroquinoline-2(1H)-one with 1-(2, 3-dichloro phenyl) Piperazine Hydrochloride .Molecular Structure Analysis
The molecular formula of Aripiprazole Impurity 4 is C23H27Cl2N3O3 . The molecular weight is 464.38 . The structure of Aripiprazole Impurity 4 includes a quinolinone derivative .Chemical Reactions Analysis
The chemical reactions involved in the formation of Aripiprazole Impurity 4 include the reaction of 7-(4-bromobutoxy)-3, 4-dihydroquinoline-2(1H)-one with 1-(2, 3-dichloro phenyl) Piperazine Hydrochloride .Aplicaciones Científicas De Investigación
Characterization of Aripiprazole Impurities :
- An unknown impurity detected during the process development of aripiprazole was characterized as 7-(4(4-(2,3-dichlorophenyl) piperazin-1-yl)butoxy)quinolin-2(1H)-one, based on NMR, IR, and mass spectral data (Gutta et al., 2008).
Analytical Method Development for Impurity Detection :
- A sensitive and reproducible ion pair RPLC method was developed and validated for the determination of aripiprazole and its nine impurities. This method proved convenient and reliable for purity control in pharmaceuticals (Filijović et al., 2014).
Pharmacodynamics and Receptor Interactions :
- Aripiprazole, a novel antipsychotic, acts as a high-affinity partial agonist at human dopamine D2 receptors. This unique mechanism differentiates it from typical and atypical antipsychotics and contributes to its antipsychotic activity (Burris et al., 2002).
- The drug's partial agonism at dopamine D2 receptors and its antagonistic activity at serotonin 5-HT1A and 5-HT2A receptors play a significant role in its efficacy in treating schizophrenia (Kasper et al., 2003).
Chromatographic Behavior and Molecular Characterization :
- The chromatographic behavior of aripiprazole and its chemical impurities was studied, focusing on the influences of the organic modifier, column temperature, and pH of the mobile phase. This study helped in evaluating molecular descriptors and thermodynamic parameters important in drug characterization (Soponar et al., 2016).
Therapeutic Drug Monitoring :
- A study conducted on therapeutic drug monitoring of aripiprazole using HPLC with column-switching and spectrophotometric detection indicated its utility in managing schizophrenia and schizoaffective disorders, highlighting the importance of monitoring drug concentrations due to high interindividual variability (Kirschbaum et al., 2005).
Safety And Hazards
Propiedades
Número CAS |
1424857-63-5 |
|---|---|
Nombre del producto |
Aripiprazole Impurity 4 |
Fórmula molecular |
C36H42Cl2N4O4 |
Peso molecular |
665.67 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



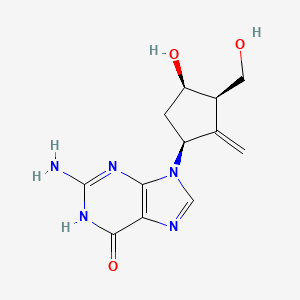
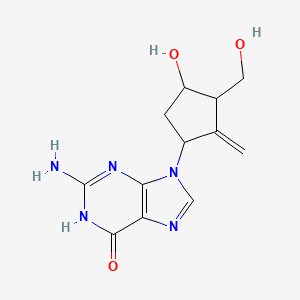
![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)
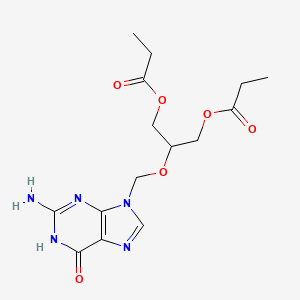
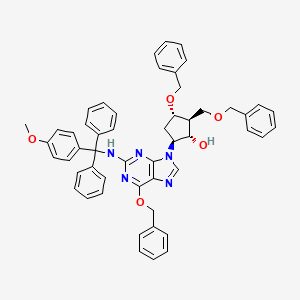
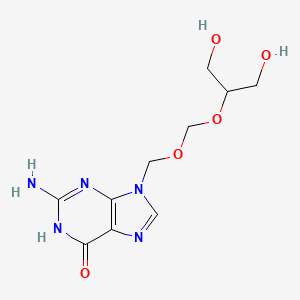
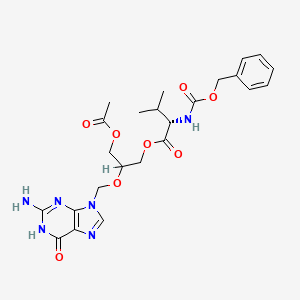
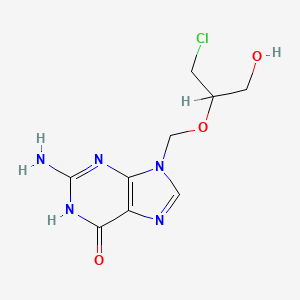
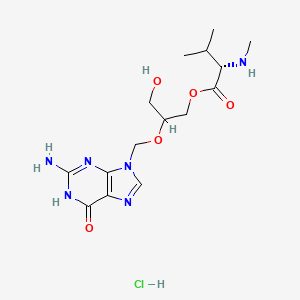
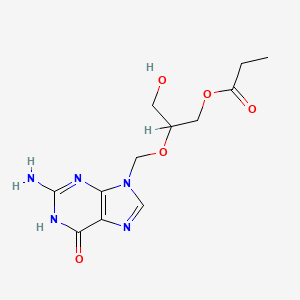
![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)
